Product packaging for 3,5-Difluoro-4-hydroxybenzamide(Cat. No.:)

3,5-Difluoro-4-hydroxybenzamide

Cat. No.: B12964867
M. Wt: 173.12 g/mol
InChI Key: JIVSSFVKKOBXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Context and Significance of Fluorinated Benzamide (B126) Scaffolds

A molecular scaffold is the core structure of a molecule that serves as a template for attaching various functional groups, enabling the creation of diverse derivatives with different properties. wikipedia.org The benzamide scaffold is a common feature in many biologically active compounds. The introduction of fluorine atoms onto this scaffold, as seen in 3,5-Difluoro-4-hydroxybenzamide, imparts unique physicochemical properties that are highly sought after in medicinal chemistry and materials science. fishersci.ca

The specific arrangement of the two fluorine atoms ortho to the hydroxyl group and meta to the carboxamide group in this compound creates a distinct electronic and steric environment. This substitution pattern is crucial for its utility as a building block in targeted chemical synthesis.

PropertyValue
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
IUPAC NameThis compound
CAS Number2967-53-5

Overview of Strategic Research Directions for this compound in Modern Chemistry

The strategic value of this compound in contemporary research lies primarily in its use as a core structural motif for the synthesis of more complex, high-value molecules. Its precursor, 3,5-difluoro-4-hydroxybenzaldehyde, is recognized as an important raw material for producing fine chemicals, including dyes, pesticides, and pharmaceutical intermediates. bldpharm.com The benzamide derivative itself is explored for its potential in creating targeted therapeutic agents and advanced chemical probes.

One significant area of research involves incorporating the 3,5-difluoro-4-hydroxyphenyl moiety into enzyme inhibitors. For example, derivatives based on this scaffold have been synthesized and investigated as aldose reductase inhibitors. nih.gov Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus, and inhibitors of this enzyme are of considerable therapeutic interest. In these studies, the 3,5-difluoro-4-hydroxyphenyl group serves as a bioisostere (a chemical substitute) for other molecular fragments, leading to compounds with high inhibitory activity and antioxidant potential. nih.gov

Another prominent research direction is the use of this scaffold in the design of fluorescent probes for bio-imaging. The structurally related compound 3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is a synthetic fluorophore analogous to the chromophore in Green Fluorescent Protein (GFP). fishersci.caamerigoscientific.com This molecule and its derivatives are designed to be non-fluorescent on their own but become highly fluorescent upon binding to specific targets, such as RNA aptamers. This "turn-on" mechanism allows for the precise labeling and imaging of RNA in living cells, providing powerful tools for studying cellular processes. The 3,5-difluoro-4-hydroxy substitution pattern is critical to the photophysical properties of these probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B12964867 3,5-Difluoro-4-hydroxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

3,5-difluoro-4-hydroxybenzamide

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI Key

JIVSSFVKKOBXJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Difluoro 4 Hydroxybenzamide and Its Analogues

Regioselective Synthesis Strategies for the 3,5-Difluoro-4-hydroxybenzamide Core

The precise positioning of the difluoro and hydroxy substituents on the benzamide (B126) core is paramount for its intended function. Regioselective synthesis ensures the desired isomer is obtained, avoiding the formation of complex mixtures that require tedious separation.

Amide Formation Pathways from 3,5-Difluoro-4-hydroxybenzoic Acid Derivatives

The most direct route to this compound involves the formation of an amide bond starting from 3,5-Difluoro-4-hydroxybenzoic acid. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an amine.

A common strategy involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. For instance, treatment of 3,5-Difluoro-4-hydroxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acid chloride. Subsequent reaction with ammonia would then furnish the desired this compound. However, the presence of the unprotected hydroxyl group can complicate this approach, potentially leading to side reactions. Protection of the hydroxyl group, for example as a benzyl (B1604629) ether, may be necessary before the amide formation, followed by a deprotection step.

Modern amide bond formation often utilizes coupling reagents that facilitate the reaction between a carboxylic acid and an amine under milder conditions. nih.govluxembourg-bio.comyoutube.comlibretexts.orgnih.gov These reagents activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acid chloride. A variety of coupling agents are available, each with its own advantages.

Coupling Reagent ClassExamplesGeneral Reaction Conditions
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to suppress side reactions and improve efficiency. nih.gov
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Effective for sterically hindered substrates and can minimize racemization in chiral compounds.
Uronium/Aminium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Known for their high reactivity and rapid reaction times. luxembourg-bio.com

The choice of coupling reagent, solvent, and base is crucial for optimizing the yield and purity of this compound. For example, a one-pot condensation of carboxylic acids and amines can be mediated by titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov

Exploration of Alternative Synthetic Routes for Fluorinated Hydroxybenzamide Scaffolds

Another strategy could involve the synthesis of fluorinated amide derivatives through a radical N-perfluoroalkylation–defluorination pathway. nih.gov This method allows for the one-pot synthesis of fluorinated hydroxamic acids, amides, and thioamides from nitrosoarenes and perfluoroalkanesulfinates. nih.gov While not a direct synthesis of the target compound, this methodology highlights the innovative approaches being developed for the synthesis of fluorinated amide derivatives.

Strategic Derivatization Approaches from this compound

Once the this compound core is synthesized, it can serve as a versatile scaffold for further derivatization to explore structure-activity relationships and develop new compounds with tailored properties.

N-Substituted Benzamide Synthesis and Rational Modifications

The amide nitrogen of this compound provides a key handle for introducing a wide range of substituents. The synthesis of N-substituted benzamides can be achieved by reacting the corresponding acid chloride or activated ester of 3,5-Difluoro-4-hydroxybenzoic acid with a primary or secondary amine. researchgate.netmdpi.comnih.gov

The selection of the N-substituent is often guided by the desired properties of the final molecule. For example, in drug discovery, substituents can be introduced to modulate lipophilicity, introduce specific binding interactions with a biological target, or alter metabolic stability.

AmineResulting N-Substituted BenzamidePotential Modification Rationale
Alkylamines (e.g., propylamine)N-propyl-3,5-difluoro-4-hydroxybenzamideIncrease lipophilicity, explore hydrophobic interactions.
Arylamines (e.g., aniline)N-phenyl-3,5-difluoro-4-hydroxybenzamideIntroduce aromatic interactions (e.g., π-π stacking).
Heterocyclic amines (e.g., piperidine)(3,5-difluoro-4-hydroxyphenyl)(piperidin-1-yl)methanoneIntroduce basic centers for salt formation, modulate solubility.
Amino acidsPeptidomimetic structuresMimic peptide structures to interact with biological targets.

The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, a related tri-fluorinated benzamide, was achieved in high yield through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com This highlights a standard procedure for synthesizing N-aryl benzamides.

Functionalization Strategies Targeting the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is another key site for functionalization. It can act as a nucleophile or be converted into other functional groups, allowing for a diverse range of modifications.

One common reaction is O-alkylation, where the hydroxyl group is converted to an ether. This can be achieved by reacting the benzamide with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of the alkyl halide determines the nature of the ether substituent, which can be used to alter solubility, introduce linker groups, or block the hydrogen-bonding capability of the hydroxyl group.

The hydroxyl group can also be acylated to form esters. This is typically done by reacting the benzamide with an acid chloride or anhydride (B1165640) in the presence of a base. Esterification can be used to create prodrugs, where the ester is cleaved in vivo to release the active hydroxyl compound.

Investigating Substitution Reactions Involving Aryl Fluorine Atoms, including Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring of this compound are generally considered to be relatively unreactive. However, under certain conditions, they can undergo nucleophilic aromatic substitution (SₙAr). chemistrysteps.comyoutube.comresearchgate.netmasterorganicchemistry.comlibretexts.org For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is required. chemistrysteps.comlibretexts.org The amide and hydroxyl groups are not strongly electron-withdrawing, which makes SₙAr reactions on this scaffold challenging.

However, the reactivity of aryl fluorides in SₙAr reactions is generally higher than that of other aryl halides (F > Cl > Br > I), which is advantageous. youtube.commasterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). libretexts.org

To facilitate SₙAr on the this compound core, it might be necessary to introduce additional activating groups on the ring or to use very strong nucleophiles under harsh reaction conditions. Alternatively, the electronic properties of the ring could be modulated by derivatizing the amide or hydroxyl groups.

Research into late-stage functionalization techniques, such as those employing Diversinate™ chemistry for the introduction of fluoroalkyl moieties onto heterocyclic scaffolds, could provide inspiration for novel methods to modify the aryl fluorine positions. nih.gov

Application of Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for valuable compounds, including this compound. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key green chemistry principles applicable to the synthesis of this compound include the use of biocatalysis, alternative solvents, and energy-efficient reaction conditions.

A plausible synthetic pathway to this compound involves the amidation of 3,5-Difluoro-4-hydroxybenzoic acid. This transformation can be approached using several green strategies that offer significant advantages over conventional methods requiring harsh reagents and generating substantial waste.

Biocatalytic Amidation:

Enzymatic catalysis represents a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For the synthesis of this compound, lipases and carboxylic acid reductases (CARs) are promising biocatalysts.

Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct condensation of carboxylic acids and amines. nih.govresearchgate.netnih.gov This approach often proceeds under solvent-free conditions or in green solvents like cyclopentyl methyl ether, eliminating the need for hazardous activating agents and simplifying product purification. nih.gov The reaction typically involves heating a mixture of the carboxylic acid and an amine source with the immobilized enzyme. nih.govresearchgate.net

Carboxylic Acid Reductase (CAR) Catalyzed Amidation: CARs can be exploited for their promiscuous amidation activity. polimi.it These enzymes activate the carboxylic acid via an acyl adenylate intermediate, which can then react with an amine. polimi.it This method operates in aqueous media and is driven by ATP, which can be regenerated in situ, making it a highly sustainable option. polimi.itacs.org

Table 1: Comparison of Biocatalytic Methods for Amidation

Catalyst Amine Source Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Candida antarctica lipase B Alkyl amines Solvent-free 60-90 16-20 77-82 nih.gov
Carboxylic Acid Reductase Various amines Aqueous buffer Optimized (e.g., 30) Optimized Up to 96 polimi.it

Chemo-catalytic Green Amidation:

For large-scale production, chemo-catalytic methods that employ reusable and non-toxic catalysts are highly desirable.

Boric Acid Catalysis: Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids. sciepub.comsciepub.comresearchgate.net The reaction is typically carried out in a high-boiling, non-polar solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark trap, or even under solvent-free conditions. sciepub.comsciepub.comresearchgate.net The proposed mechanism involves the in situ formation of a mixed anhydride, which is more reactive towards the amine. sciepub.comsciepub.com

Reusable Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. For instance, a Lewis acidic ionic liquid immobilized on diatomite earth has been shown to be an effective and reusable catalyst for the synthesis of benzamides under ultrasonic irradiation. researchgate.net This method features low reaction times, a simple procedure, and high yields. researchgate.net

Table 2: Green Chemo-catalytic Amidation Approaches

Catalyst Amine Source Solvent Conditions Reaction Time Yield (%) Reference
Boric acid Benzylamine Toluene Reflux 8-20 h ~89 sciepub.comsciepub.com
Diatomite earth@IL/ZrCl4 Various amines Toluene Ultrasonic irradiation 15-60 min High researchgate.net

Alternative Synthetic Routes Employing Green Principles:

An alternative pathway to this compound could involve the hydrolysis of 3,5-Difluoro-4-hydroxybenzonitrile. Traditional nitrile hydrolysis often requires harsh acidic or basic conditions, leading to significant waste generation.

Enzymatic Hydrolysis of Nitriles: The use of nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, provides a green alternative. researchgate.netresearchgate.net Nitrile hydratases convert nitriles to amides, which can then be isolated. researchgate.net This biocatalytic process occurs under mild conditions (neutral pH and room temperature) and is highly selective for the nitrile group. researchgate.net

Base-Catalyzed Hydrolysis in Greener Solvents: The selective hydrolysis of aromatic nitriles to amides can be achieved using catalytic amounts of sodium hydroxide (B78521) in an ethanol/water mixture. core.ac.uk This method avoids the use of harsh acids and minimizes the formation of the corresponding carboxylic acid as a byproduct. core.ac.uk

The application of these green chemistry principles not only offers a more sustainable route to this compound but also aligns with the broader goals of modern chemical synthesis, emphasizing efficiency, safety, and environmental responsibility.

Advanced Spectroscopic Characterization and Conformational Analysis of 3,5 Difluoro 4 Hydroxybenzamide

The comprehensive structural and conformational understanding of 3,5-Difluoro-4-hydroxybenzamide relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure, vibrational properties, and electronic environment.

Computational and Theoretical Investigations of 3,5 Difluoro 4 Hydroxybenzamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic nature of 3,5-Difluoro-4-hydroxybenzamide. researchgate.net DFT methods are employed to calculate the molecule's electronic structure, which in turn predicts its stability and reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-withdrawing fluorine atoms and the electron-donating hydroxyl and amide groups significantly influence the electron distribution across the aromatic ring and the energies of these frontier orbitals.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. researchgate.net Such calculations can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, a Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule. researchgate.net

Table 1: Representative Electronic Properties of this compound Calculated by DFT (Note: These are illustrative values as actual results depend on the specific DFT functional and basis set used.)

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net5.3 eV
Chemical Hardness (η) Measures resistance to change in electron configuration. researchgate.net2.65 eV
Electrophilicity Index (ω) Measures the propensity of the species to accept electrons. researchgate.net2.78 eV

Molecular Modeling and Dynamics Simulations for Conformational Energy Landscapes and Fluxionality

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular modeling and, specifically, molecular dynamics (MD) simulations are used to explore the conformational energy landscape and fluxionality (flexibility) of this compound. researchgate.netnih.gov

The conformation of this compound is largely defined by the torsion angles involving the amide substituent. The rotation around the bond connecting the aromatic ring to the amide carbonyl group (C-C bond) and the rotation around the amide C-N bond are of particular interest. nih.gov Theoretical calculations can map the potential energy surface as a function of these torsion angles to identify the most stable, low-energy conformers. researchgate.net

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. A hydrogen bond could potentially form between the phenolic hydroxyl proton and the carbonyl oxygen of the amide group, or between an amide proton and the phenolic oxygen. The presence of ortho-fluorine atoms can influence the orientation and hydrogen-bonding capacity of the adjacent hydroxyl group through steric and electronic effects.

Table 2: Analysis of Key Torsion Angles in this compound (Note: Values are hypothetical and for illustrative purposes.)

Torsion AngleDescriptionPredicted Stable Angle(s)Relative Energy (kcal/mol)
O=C-C-C Rotation of the amide group relative to the plane of the benzene (B151609) ring. nih.gov~30°, ~150°0, 0.5
H-O-C-C Orientation of the hydroxyl hydrogen relative to the ring.~0° (planar), ~180°0, 1.2
C-C-N-H Rotation around the amide C-N bond.~0°, ~180°0, 2.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Analogues and Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like fluorinated benzamides, a QSAR model could be developed to predict their potential therapeutic efficacy based on calculated molecular descriptors. nih.govnih.gov

To build a QSAR model for analogues of this compound, one would first synthesize or computationally design a series of related molecules with varying substituents. For each analogue, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties from DFT, and topological indices) would be calculated. These descriptors are then statistically correlated with experimentally measured biological activity (e.g., enzyme inhibition). A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The way this compound molecules interact with each other in the solid state or with a biological target is governed by non-covalent intermolecular forces. rsc.org Computational methods are invaluable for identifying and quantifying these interactions.

Hydrogen Bonding: This is expected to be a dominant interaction for this molecule. The amide group provides both hydrogen bond donors (N-H) and an acceptor (C=O), while the hydroxyl group provides a donor (O-H) and an acceptor (O). These groups can form strong, directional hydrogen bonds, leading to the formation of chains, dimers, or more complex 3D networks in the solid state. nih.gov

π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring, caused by the inductive effect of the fluorine atoms, influences its π-π stacking behavior. Interactions with other aromatic rings are likely to occur in an offset or slipped-parallel arrangement rather than a direct face-to-face stack, to minimize electrostatic repulsion. nih.govsciforum.net

Halogen Bonding: While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, C-F···X interactions (where X is a nucleophile like an oxygen or nitrogen atom) can still contribute to crystal packing stabilization. mdpi.com Additionally, weak C-H···F hydrogen bonds are another possible interaction that can be identified and analyzed computationally. sciforum.netmdpi.com

Table 3: Summary of Potential Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsDescription
Hydrogen Bonding -NH₂ (donor), -OH (donor), C=O (acceptor), -OH (acceptor)Strong, directional interactions crucial for molecular self-assembly and receptor binding. nih.gov
π-π Stacking Difluorinated benzene ringInteractions between aromatic rings, likely in an offset or slipped conformation. rsc.orgnih.gov
Halogen Bonding C-F (donor)Weak, directional interaction where the fluorine atom acts as an electrophilic region. mdpi.com
Weak C-H···F Bonds Ring C-H (donor), C-F (acceptor)Weak hydrogen bonds that contribute to the overall stability of the crystal lattice. sciforum.net

Mechanistic Predictions of Chemical Reactions and Pathways through Computational Approaches

Computational chemistry can be used to predict the mechanisms of chemical reactions involving this compound, such as its synthesis, metabolism, or degradation. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway. researchgate.net

Using methods like DFT, it is possible to calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor determining the reaction rate. This approach allows for the comparison of different possible reaction mechanisms to determine the most plausible one. For example, one could computationally investigate the multi-step synthesis of the molecule to optimize reaction conditions or predict potential byproducts.

Biochemical Interaction Studies and Mechanistic Insights in Vitro

Molecular Target Identification and Binding Affinity Studies with Relevant Biomolecules

The 3,5-difluoro-4-hydroxyphenyl structural motif is a key component in compounds designed to interact with specific biological molecules. Research has identified its role in binding to both enzymes and other biomolecules like RNA aptamers.

A primary molecular target identified for derivatives of 3,5-Difluoro-4-hydroxybenzamide is aldose reductase (AR). This enzyme is a key player in the polyol pathway, which becomes particularly active during periods of high blood sugar. nih.gov AR catalyzes the conversion of glucose to sorbitol, and its over-activity is implicated in the long-term complications of diabetes. nih.gov

In vitro studies on N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide, a compound featuring the this compound core, have demonstrated its capacity as an aldose reductase inhibitor. nih.gov The inhibition of AR by such compounds is a critical therapeutic strategy to prevent or ameliorate diabetic complications. nih.gov The mechanism of these inhibitors generally involves binding to the enzyme, blocking its active site, and preventing it from processing glucose, thereby mitigating the downstream pathological effects of sorbitol accumulation.

Table 1: In Vitro Aldose Reductase Inhibition Data

Compound/Derivative Target Enzyme Observed Effect Reference

While direct protein interaction data for this compound itself is limited, the broader 3,5-difluoro-4-hydroxybenzylidene moiety is crucial for binding to non-protein biomolecules. Specifically, the derivative 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) has been shown to interact with genetically encoded RNA aptamers, such as Corn™ and its derivatives. amerigoscientific.com

DFHO is structurally similar to the chromophore found in Red Fluorescent Protein (RFP) and is non-fluorescent on its own. amerigoscientific.com However, upon binding to the Corn™ aptamer, it becomes highly fluorescent. amerigoscientific.com This interaction highlights the ability of the 3,5-difluoro-4-hydroxyphenyl group to serve as a specific recognition element for complex biomolecular structures, leading to significant functional modulation (in this case, fluorescence activation). amerigoscientific.com This system is used in live-cell imaging to report on cellular activities. amerigoscientific.com

Investigating the Role of Fluorine Substitution in Modulating Molecular Recognition and In Vitro Biological Activity

The inclusion of fluorine atoms in pharmacologically active molecules is a common strategy to enhance their biological properties. In the case of this compound, the two fluorine atoms at positions 3 and 5 of the benzene (B151609) ring are critical to its activity.

These electronegative fluorine atoms can alter the electronic distribution of the molecule, influencing how it binds to its molecular targets. For instance, in studies of N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide, the fluorinated compound exhibited higher in vitro inhibitory activity against aldose reductase compared to its non-fluorinated counterparts. nih.gov This suggests that the fluorine atoms contribute to a more favorable binding interaction with the enzyme's active site. Furthermore, fluorine substitution can increase the metabolic stability of a compound, preventing its rapid breakdown and potentially prolonging its therapeutic effect. nih.gov

In Vitro Assessment of Antioxidant Activity and Associated Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The 4-hydroxybenzamide (B152061) structure provides this essential feature.

Derivatives containing the 3,5-difluoro-4-hydroxyphenyl moiety have been shown to possess significant antioxidant potential in vitro. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. japsonline.comnih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a process that can be measured by a change in color.

Table 2: In Vitro Antioxidant Activity Profile

Compound/Derivative Assay Finding Reference
N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide General Assessment High antioxidant potential noted. nih.gov

Exploration of In Vitro Metabolic Pathways, including Defluorination Processes

The in vitro metabolism of fluorinated pharmaceuticals is a critical area of study to understand their stability and potential for forming reactive metabolites. While specific metabolic studies on this compound are not detailed in the available literature, general principles of organofluorine metabolism can be considered.

Fluorine atoms often increase metabolic stability because the carbon-fluorine bond is very strong and resistant to cleavage. nih.gov However, metabolic defluorination can occur through various enzymatic pathways. The metabolism of fluorinated aromatic compounds can proceed through oxidation, often mediated by cytochrome P450 enzymes, which may lead to the formation of hydroxylated metabolites. The stability of the fluorine substituents on the this compound scaffold would need to be empirically determined through in vitro systems using, for example, liver microsomes or hepatocytes. Such studies would clarify whether the compound undergoes significant defluorination or if it is metabolized through other pathways, such as conjugation of the phenolic hydroxyl group.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Fluorinated Compounds

3,5-Difluoro-4-hydroxybenzamide serves as a crucial starting material or intermediate in the synthesis of more elaborate fluorinated molecules. The presence of the difluorinated phenyl ring, a hydroxyl group, and a carboxamide moiety provides multiple avenues for chemical modification. This versatility allows chemists to construct complex molecular architectures that leverage the unique properties of fluorine.

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. olemiss.edu Fluorinated building blocks are desirable due to fluorine's high electronegativity, small atomic radius, and the stability of the carbon-fluorine bond. ossila.comsigmaaldrich.com These characteristics are instrumental in the design of novel compounds with enhanced performance. For instance, the synthesis of various fluorinated compounds for medicinal chemistry often relies on the strategic use of such building blocks to fine-tune the properties of the final product. nih.govresearchgate.net

Contributions to the Development of Specialty Chemicals and Functional Materials

The unique electronic properties and thermal stability often associated with fluorinated compounds make them suitable for applications in materials science. sigmaaldrich.com While specific examples directly citing this compound in the development of specialty chemicals and functional materials are not extensively detailed in the public domain, the broader class of fluorinated aromatics is known to contribute to the creation of high-performance polymers, liquid crystals, and other functional materials.

The difluoro-4-hydroxyphenyl motif present in this compound can be incorporated into polymer backbones or as pendant groups to impart desirable characteristics such as thermal resistance, chemical inertness, and specific optical or electronic properties. The general utility of fluorinated building blocks extends to the production of materials like polytetrafluoroethylene (PTFE), which is valued for its non-stick properties and use as a lubricant. sigmaaldrich.com

Application as an Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Candidates

A significant application of this compound and its close derivatives lies in its role as an intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. olemiss.edunih.gov The structural features of this compound are present in various patented structures for potential therapeutic agents and crop protection agents.

In medicinal chemistry, the N-(3,5-difluoro-4-hydroxyphenyl) moiety has been explored for the design of enzyme inhibitors. For example, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and its derivatives have been synthesized and evaluated as aldose reductase inhibitors, which are of interest for managing the long-term complications of diabetes mellitus. nih.gov The data from these studies suggest that this chemical scaffold could be a foundational structure for developing new therapeutic agents. nih.gov

In the agrochemical sector, the introduction of fluorine into pesticides and herbicides has been shown to enhance their efficacy. ossila.comsigmaaldrich.com While direct evidence of this compound's use in commercial agrochemicals is limited in the provided search results, its structural analog, 3,5-dibromo-4-hydroxybenzamide, is a known transformation product of the herbicide bromoxynil. nih.gov This suggests that the 4-hydroxybenzamide (B152061) scaffold is relevant to agrochemical design.

Below is a table of related chemical structures that are often used as intermediates in these fields:

Compound NameCAS NumberMolecular FormulaApplication Area
3,5-Difluoro-4-hydroxybenzaldehyde118276-06-5C7H4F2O2Intermediate in chemical synthesis. thermofisher.comfishersci.ca
3,5-Difluoro-4-hydroxybenzoic acid67452-59-7C7H4F2O3Chemical synthesis. nih.gov
3,5-Difluoro-4-hydroxybenzonitrile2967-54-6C7H3F2NOChemical and biochemical synthesis. sigmaaldrich.com

Future Research Trajectories for 3,5 Difluoro 4 Hydroxybenzamide

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 3,5-Difluoro-4-hydroxybenzamide. While classical synthetic routes exist, the exploration of novel pathways is crucial for large-scale production and for reducing hazardous waste.

Further research could also explore enzymatic or chemoenzymatic synthesis methods. Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity and reducing the need for protecting groups. The development of robust enzymes capable of catalyzing the amidation of a corresponding benzoic acid derivative could represent a significant step towards a sustainable manufacturing process.

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Structural Understanding

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Future studies will benefit from the integration of advanced analytical techniques and computational modeling.

High-resolution spectroscopic methods, including multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), will continue to be essential for unambiguous structure determination of the compound and its derivatives. semanticscholar.orgnih.gov

In parallel, computational chemistry offers powerful tools for in-depth structural analysis. Density Functional Theory (DFT) calculations can be employed to predict geometric parameters, vibrational frequencies, and electronic properties. Molecular docking simulations, a technique used to predict the binding orientation of small molecules to a protein target, could elucidate potential biological interactions. This approach has been successfully used in the design of novel BRD4 inhibitors based on a related diazepine (B8756704) scaffold. nih.gov Furthermore, applying principles like the Hammett equation could provide quantitative insights into how the difluoro-hydroxy substitution pattern influences the compound's reactivity and acidity compared to unsubstituted benzamides. wikipedia.org

Elucidation of Broader Biochemical and Biological Mechanisms in Diverse Model Systems

The structural motifs within this compound suggest a potential for diverse biological activities. Future research should aim to explore these possibilities in a range of model systems. Based on the activities of structurally similar compounds, several research avenues are particularly promising.

Enzyme Inhibition: Derivatives of related structures, such as N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide, have shown potent in vitro inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. nih.gov This suggests that this compound could be investigated as a core structure for developing new enzyme inhibitors. nih.gov

Anti-inflammatory Activity: Carboxamide derivatives have been designed as anti-inflammatory agents. For instance, certain quinoxaline-1-carboxamide derivatives have been shown to reduce levels of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by inhibiting enzymes such as COX-2 and iNOS and downregulating the MAPK signaling pathway. nih.gov Investigating whether this compound or its derivatives exhibit similar mechanisms is a logical next step.

Anticancer Research: The bromodomain-containing protein 4 (BRD4) is a key target in cancer therapy. nih.gov Novel inhibitors with complex heterocyclic structures have been designed and synthesized, showing potent anti-proliferative effects in cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov Given its aromatic, fluorinated structure, this compound could serve as a fragment or starting point for designing new classes of BRD4 inhibitors or other anti-tumor agents.

Innovative Applications in Emerging Fields of Chemical Science and Technology

Beyond traditional pharmaceutical research, the unique properties of this compound could be leveraged in various emerging technological fields.

One of the most exciting potential applications lies in the development of advanced molecular probes and imaging agents. A structurally related compound, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), is a key component of a fluorescent system for imaging RNA in living cells. amerigoscientific.com DFHO binds to a specific RNA aptamer, causing it to become highly fluorescent and photostable. amerigoscientific.com This precedent strongly suggests that this compound could be a valuable building block for creating new fluorogenic probes for bio-imaging.

Furthermore, the compound could serve as a key intermediate in the synthesis of novel materials. The fluorine atoms can impart unique properties such as increased thermal stability and altered electronic characteristics. Research could focus on incorporating this moiety into polymers, liquid crystals, or functional dyes like BODIPY, where fluorine substitution is known to enhance photostability and fluorescence properties. nih.gov Its role as a precursor for complex antimicrobial agents, similar to how related hydroxybenzoic acids are used to synthesize quinolonecarboxylic acid drugs, also warrants further exploration. semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.